1H-Indole-3-propiononitrile
Overview
Description
1H-Indole-3-propiononitrile, also known as indole-3-propiononitrile or I3PN , is an organic compound with the chemical formula C11H10N2 . It belongs to the class of indole derivatives and contains both an indole ring and a nitrile group. The compound is characterized by its aromatic structure and plays a significant role in various biological and synthetic contexts .
Synthesis Analysis
The synthesis of 1H-Indole-3-propiononitrile involves several methods, including cyclization reactions, condensation, and nitrile formation. One common approach is the reaction of indole-3-acetic acid (IAA) with acetyl chloride or acetic anhydride, followed by dehydration to form the nitrile group. Other synthetic routes may involve the use of different reagents and catalysts .
Molecular Structure Analysis
1H-Indole-3-propiononitrile has a planar indole ring fused with a propiononitrile side chain. The nitrogen atom in the indole ring can act as both a hydrogen bond donor and an acceptor. The nitrile group provides polarity and potential reactivity. The overall structure contributes to its biological activity and interactions with other molecules .
Chemical Reactions Analysis
1H-Indole-3-propiononitrile can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization. These reactions can modify its functional groups, alter its biological properties, and lead to the formation of derivatives with diverse activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Indole Derivatives
Indole synthesis is a critical area of research with numerous methodologies developed over the years to create various indole derivatives. A comprehensive review presents a framework for the classification of all indole syntheses, highlighting the significance of indole and its derivatives in organic chemistry and drug discovery (Taber & Tirunahari, 2011). This underscores the versatility of indole as a core structure for developing new pharmaceuticals and materials.
Biological and Pharmacological Activities
Indoles and their derivatives exhibit a wide range of biological and pharmacological activities. A mini-review on the chemistry and biology of indoles and indazoles mentions their importance in medicinal chemistry due to their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antipsychotic activities (Ali et al., 2013). These activities make indole derivatives promising candidates for drug development and therapeutic applications.
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, has been applied to the functionalization of indoles, especially at the C2 position. This approach opens new avenues for the synthesis of indole derivatives with significant synthetic and pharmaceutical applications (Deka et al., 2020). Such methodologies are crucial for creating complex molecules with potential therapeutic uses.
Antiviral and Anticancer Applications
Recent research has highlighted the potential of indole-containing compounds as antiviral and anticancer agents. A review focused on the development of indole derivatives as antiviral agents underscores their significance in addressing viral diseases through novel mechanisms of action (Zhang et al., 2014). Similarly, indole alkaloids, synthetic dimers, and hybrids have shown promising antiproliferative effects on various cancers both in vitro and in vivo, indicating their utility as scaffolds for anticancer drug development (Song et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1H-indol-3-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSQJAILQLCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196054 | |
Record name | 1H-Indole-3-propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propiononitrile | |
CAS RN |
4414-76-0 | |
Record name | 1H-Indole-3-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indole-3-propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76941 | |
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Record name | Indole-3-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33082 | |
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Record name | 1H-Indole-3-propiononitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.340 | |
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Record name | INDOLE-3-PROPIONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01CPV5BWN | |
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